molecular formula C8H5ClO2 B13289329 5-Chloro-1-benzofuran-7-ol

5-Chloro-1-benzofuran-7-ol

Cat. No.: B13289329
M. Wt: 168.57 g/mol
InChI Key: KVULIJQKLZQPQW-UHFFFAOYSA-N
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Description

5-Chloro-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-benzofuran-7-ol typically involves the cyclization of appropriately substituted phenols or phenyl ethers. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzofuran-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofurans.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzofurans.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-benzofuran-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. The presence of the chlorine atom and hydroxyl group enhances its binding affinity to target molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-benzofuran-7-ol: Similar structure with a bromine atom instead of chlorine.

    5-Fluoro-1-benzofuran-7-ol: Contains a fluorine atom instead of chlorine.

    5-Iodo-1-benzofuran-7-ol: Contains an iodine atom instead of chlorine.

Uniqueness

5-Chloro-1-benzofuran-7-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and biological activity, making it distinct from other halogen-substituted benzofurans .

Properties

Molecular Formula

C8H5ClO2

Molecular Weight

168.57 g/mol

IUPAC Name

5-chloro-1-benzofuran-7-ol

InChI

InChI=1S/C8H5ClO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H

InChI Key

KVULIJQKLZQPQW-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)O

Origin of Product

United States

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